Cas no 30486-72-7 (5-butyl-1H-1,3-benzodiazol-2-amine)

5-Butyl-1H-1,3-benzodiazol-2-amine is a benzimidazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a butyl substituent at the 5-position, which may enhance lipophilicity and influence binding interactions in biological systems. This compound is of interest due to its heterocyclic core, commonly found in bioactive molecules, including antifungal and antiparasitic agents. The primary amine at the 2-position offers versatility for further functionalization, enabling the synthesis of derivatives with tailored properties. High-purity grades are available for research purposes, ensuring reproducibility in experimental studies. Its stability under standard storage conditions makes it a practical choice for laboratory use.
5-butyl-1H-1,3-benzodiazol-2-amine structure
30486-72-7 structure
Product Name:5-butyl-1H-1,3-benzodiazol-2-amine
CAS No:30486-72-7
MF:C11H15N3
MW:189.256901979446
CID:305496
PubChem ID:35354
Update Time:2025-06-11

5-butyl-1H-1,3-benzodiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazol-2-amine,6-butyl-
    • 5-butyl-1H-1,3-benzodiazol-2-amine
    • BENZIMIDAZOLE, 2-AMINO-5-BUTYL-
    • 30486-72-7
    • 6-butyl-1H-benzimidazol-2-amine
    • Z1216815549
    • 2-Amino-5-butylbenzimidazole
    • EN300-1692288
    • DTXSID60184557
    • SCHEMBL3500724
    • Inchi: 1S/C11H15N3/c1-2-3-4-8-5-6-9-10(7-8)14-11(12)13-9/h5-7H,2-4H2,1H3,(H3,12,13,14)
    • InChI Key: DDILIJVAQMXPMR-UHFFFAOYSA-N
    • SMILES: N1C(N)=NC2=CC=C(C=C12)CCCC

Computed Properties

  • Exact Mass: 189.12675
  • Monoisotopic Mass: 189.126597
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 54.7

Experimental Properties

  • Density: 1.1069 (rough estimate)
  • Boiling Point: 314.52°C (rough estimate)
  • Flash Point: 218°C
  • Refractive Index: 1.6500 (estimate)
  • PSA: 54.7

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Additional information on 5-butyl-1H-1,3-benzodiazol-2-amine

Introduction to 5-butyl-1H-1,3-benzodiazol-2-amine (CAS No. 30486-72-7)

5-butyl-1H-1,3-benzodiazol-2-amine, identified by its Chemical Abstracts Service (CAS) number 30486-72-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative belongs to the benzodiazole family, a class of molecules renowned for their diverse biological activities. The structural integrity of this compound, characterized by a butyl substituent at the 5-position and an amine group at the 2-position of the benzodiazole core, contributes to its unique pharmacological profile and potential therapeutic applications.

The benzodiazole scaffold is well-documented for its role in modulating central nervous system (CNS) activity, particularly through interactions with gamma-aminobutyric acid (GABA) receptors. However, modifications to the benzodiazole core, such as the introduction of alkyl groups or amine functionalities, can significantly alter its pharmacokinetic and pharmacodynamic properties. In the case of 5-butyl-1H-1,3-benzodiazol-2-amine, the butyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the amine moiety may influence metabolic stability and binding affinity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 5-butyl-1H-1,3-benzodiazol-2-amine with various biological targets with greater accuracy. These studies suggest that the compound may exhibit properties beyond traditional anxiolytic or sedative effects associated with benzodiazole derivatives. Specifically, research indicates potential interactions with serotonin receptors (5-HT1A), which could underpin anxiolytic activity without the side effects commonly observed with classical benzodiazepines.

The synthesis of 5-butyl-1H-1,3-benzodiazol-2-amine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the butyl group at the 5-position typically involves nucleophilic substitution or alkylation reactions, while the formation of the amine functionality at the 2-position may be achieved through reduction of a nitrile or oxidation of an amide precursor. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to improve yield and purity.

Pharmacological investigations into 5-butyl-1H-1,3-benzodiazol-2-amine have revealed intriguing findings regarding its potential therapeutic utility. Preclinical studies suggest that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The ability of benzodiazole derivatives to modulate oxidative stress and inhibit inflammatory pathways has been extensively studied, and 5-butyl-1H-1,3-benzodiazol-2-amine shows promise in these areas.

In addition to its CNS-related applications, 5-butyl-1H-1,3-benzodiazol-2-amine has been explored for its potential antimicrobial properties. Preliminary data indicate that certain benzodiazole derivatives can disrupt bacterial cell membranes and inhibit microbial growth. The structural features of 5-butyl-1H-1,3-benzodiazol-2-amine, particularly the presence of both hydrophobic and hydrophilic regions, may contribute to its ability to interact with bacterial targets effectively.

The development of novel drug candidates like 5-butyl-1H-1,3-benzodiazol-2-am ine relies heavily on high-throughput screening (HTS) technologies to identify compounds with optimal pharmacological profiles. HTS allows for rapid testing of thousands of compounds against various biological targets, facilitating the identification of lead candidates for further optimization. Computational tools play a crucial role in predicting hit compounds from HTS data, reducing experimental costs and accelerating drug discovery processes.

Regulatory considerations are also critical in advancing compounds like 5-butyl -1H -1 ,3 -benz od az ol -2 -ami ne into clinical development. Compliance with Good Manufacturing Practices (GMP) ensures that synthesized materials meet stringent quality standards required for human use. Additionally, preclinical safety studies are essential to assess potential toxicity profiles before human trials can commence.

The future directions for research on 5-butyl -1H - 1 ,3 -benz od az ol -2 -ami ne include exploring its mechanism of action in greater detail and evaluating its efficacy in animal models relevant to human diseases. Combination therapies involving this compound with other pharmacological agents may also be investigated to enhance therapeutic outcomes.

In conclusion,5-butyl - 1 H - 1 ,3 -benz od az ol - 2 -ami ne (CAS No. 30486 -72 -7) represents a promising area of research within pharmaceutical chemistry. Its unique structural features and demonstrated biological activities position it as a valuable candidate for further development in treating neurological disorders,antimicrobial infections, and potentially other conditions where CNS modulation is beneficial.

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